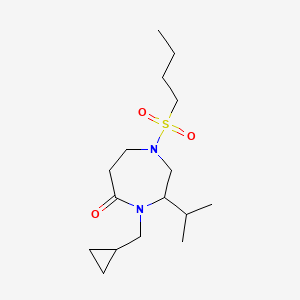
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU is a type of urea derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to bind to and activate the sigma-1 receptor, which is a receptor that is involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce symptoms of depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its therapeutic potential and safety profile.
Orientations Futures
There are several future directions for N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea research. One potential direction is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential use as an antipsychotic and antidepressant agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its safety profile.
Méthodes De Synthèse
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylphenyl isocyanate with benzylpiperidine in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.
Applications De Recherche Scientifique
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an antipsychotic and antidepressant agent.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3-chloro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-7-8-18(13-19(15)21)23-20(25)22-17-9-11-24(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUADTJDRPPKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-hydroxy-4-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5491915.png)
![methyl {2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5491930.png)
![N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide](/img/structure/B5491935.png)
![3-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5491940.png)
![1-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5491948.png)
![N-cyclopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5491959.png)
![N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)